molecular formula C8H11N3O3S B047070 N,N-Dimethyl-2-sulfamoylnicotinamide CAS No. 112006-75-4

N,N-Dimethyl-2-sulfamoylnicotinamide

Cat. No.: B047070
CAS No.: 112006-75-4
M. Wt: 229.26 g/mol
InChI Key: WYFKZPLSYVJLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminosulfonyl-N,N-dimethylnicotinamide typically involves several steps:

    Starting Material: The process begins with 2-chloro-3-nicotinic acid.

    Formation of 2-Chloro-3-nicotinoyl Chloride: This is achieved by reacting 2-chloro-3-nicotinic acid with thionyl chloride.

    Formation of 2-Chloro-N,N-dimethyl-3-nicotinamide: The resulting 2-chloro-3-nicotinoyl chloride is then reacted with dimethylamine.

    Formation of 2-Mercapto-N,N-dimethyl-3-nicotinamide: The 2-chloro-N,N-dimethyl-3-nicotinamide is treated with a mixture of sodium sulfide and sulfur, followed by acidification.

    Formation of 2-Aminosulfonyl-N,N-dimethylnicotinamide: Finally, the 2-mercapto-N,N-dimethyl-3-nicotinamide is chlorinated and then reacted with ammonia to yield the desired product

Industrial Production Methods

In industrial settings, the synthesis process is optimized to improve yield and purity while reducing production costs. For instance, sodium bisulfide is used instead of sodium sulfide to enhance reaction speed and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Aminosulfonyl-N,N-dimethylnicotinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

2-Aminosulfonyl-N,N-dimethylnicotinamide has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-Aminosulfonyl-N,N-dimethylnicotinamide involves its role as an intermediate in the synthesis of sulfonylurea herbicides. These herbicides inhibit the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. By inhibiting ALS, the herbicides disrupt protein synthesis, leading to the cessation of plant growth and eventual plant death .

Comparison with Similar Compounds

Similar Compounds

    Nicosulfuron: A sulfonylurea herbicide that also inhibits ALS.

    Rimsulfuron: Another sulfonylurea herbicide with a similar mechanism of action.

    Mesotrione: A triketone herbicide that inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Uniqueness

2-Aminosulfonyl-N,N-dimethylnicotinamide is unique due to its specific structure, which allows it to serve as a key intermediate in the synthesis of various sulfonylurea herbicides. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

N,N-dimethyl-2-sulfamoylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-11(2)8(12)6-4-3-5-10-7(6)15(9,13)14/h3-5H,1-2H3,(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFKZPLSYVJLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90888854
Record name 3-Pyridinecarboxamide, 2-(aminosulfonyl)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90888854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112006-75-4
Record name 2-Aminosulfonyl-N,N-dimethylnicotinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112006-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminosulfonyl-N,N-dimethylnicotamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112006754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxamide, 2-(aminosulfonyl)-N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Pyridinecarboxamide, 2-(aminosulfonyl)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90888854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminosulfonyl-N,N-dimethylnicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.268
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-PYRIDINECARBOXAMIDE, 2-(AMINOSULFONYL)-N,N-DIMETHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ075RF748
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-2-sulfamoylnicotinamide
Reactant of Route 2
N,N-Dimethyl-2-sulfamoylnicotinamide
Reactant of Route 3
N,N-Dimethyl-2-sulfamoylnicotinamide
Reactant of Route 4
Reactant of Route 4
N,N-Dimethyl-2-sulfamoylnicotinamide
Reactant of Route 5
N,N-Dimethyl-2-sulfamoylnicotinamide
Reactant of Route 6
N,N-Dimethyl-2-sulfamoylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.